molecular formula C22H17ClFN3O3S B11071438 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11071438
M. Wt: 457.9 g/mol
InChI Key: ZLMXYOVOADZCQA-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound that features a pyrrolidine ring, a urea moiety, and various aromatic substituents

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Aromatic Substituents: The 4-chlorophenyl and 4-fluorophenyl groups can be introduced through substitution reactions.

    Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate or carbamate under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

The major products formed from these reactions will depend on the specific conditions and reagents employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It could be investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea include other pyrrolidine derivatives and urea-containing compounds. These compounds may share some structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of aromatic groups and the pyrrolidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C22H17ClFN3O3S/c23-14-3-9-17(10-4-14)27-20(28)12-19(21(27)29)26(13-18-2-1-11-31-18)22(30)25-16-7-5-15(24)6-8-16/h1-11,19H,12-13H2,(H,25,30)

InChI Key

ZLMXYOVOADZCQA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(CC3=CC=CS3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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